Cas no 380336-87-8 (2-4-(Benzyloxy)phenoxyacetohydrazide)

2-4-(Benzyloxy)phenoxyacetohydrazide is a specialized hydrazide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a benzyloxy-phenoxyacetohydrazide moiety, makes it a versatile intermediate for constructing heterocyclic compounds or functionalized scaffolds. The compound exhibits potential as a precursor for bioactive molecules due to its reactive hydrazide group, which can undergo condensation, cyclization, or other transformations. Its stability under standard conditions and well-defined purity profile ensure reproducibility in synthetic workflows. Researchers value this compound for its utility in medicinal chemistry, particularly in the development of hydrazone-based ligands or pharmacophores. Proper handling and storage are recommended to maintain its integrity for experimental use.
2-4-(Benzyloxy)phenoxyacetohydrazide structure
380336-87-8 structure
Product name:2-4-(Benzyloxy)phenoxyacetohydrazide
CAS No:380336-87-8
MF:C15H16N2O3
Molecular Weight:272.299
CID:3048581
PubChem ID:781545

2-4-(Benzyloxy)phenoxyacetohydrazide 化学的及び物理的性質

名前と識別子

    • (4-Benzyloxy-phenoxy)-acetic acid hydrazide
    • SR-01000207906-1
    • 2-(4-(Benzyloxy)phenoxy)acetohydrazide
    • BS-32361
    • SB86158
    • Oprea1_075150
    • FQA33687
    • 380336-87-8
    • AKOS000116165
    • CS-0204886
    • 998-651-7
    • SR-01000207906
    • EN300-03731
    • 2-[4-(benzyloxy)phenoxy]acetohydrazide
    • Z56820970
    • 2-(4-phenylmethoxyphenoxy)acetohydrazide
    • STK114330
    • 2-4-(Benzyloxy)phenoxyacetohydrazide
    • インチ: InChI=1S/C15H16N2O3/c16-17-15(18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
    • InChIKey: POMVMGQSRFORFW-UHFFFAOYSA-N
    • SMILES: c1ccc(cc1)COc2ccc(cc2)OCC(=O)NN

計算された属性

  • 精确分子量: 272.11609238Da
  • 同位素质量: 272.11609238Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 73.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 142-144 °C
  • Boiling Point: 521.9±35.0 °C at 760 mmHg
  • フラッシュポイント: 269.4±25.9 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

2-4-(Benzyloxy)phenoxyacetohydrazide Security Information

2-4-(Benzyloxy)phenoxyacetohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B288978-500mg
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8
500mg
$ 150.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275556-1g
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
1g
¥918.00 2024-05-16
1PlusChem
1P00I7XW-250mg
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
250mg
$95.00 2024-05-03
Aaron
AR00I868-5g
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
5g
$295.00 2023-12-13
Enamine
EN013-7150-1g
2-[4-(benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
1g
$60.0 2023-10-28
Enamine
EN013-7150-10g
2-[4-(benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
10g
$367.0 2023-10-28
1PlusChem
1P00I7XW-50mg
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
50mg
$83.00 2024-05-03
A2B Chem LLC
AI49300-5g
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
5g
$227.00 2024-04-20
Enamine
EN013-7150-5g
2-[4-(benzyloxy)phenoxy]acetohydrazide
380336-87-8 98%
5g
$196.0 2023-10-28
A2B Chem LLC
AI49300-50mg
2-[4-(Benzyloxy)phenoxy]acetohydrazide
380336-87-8 95%
50mg
$55.00 2023-12-30

2-4-(Benzyloxy)phenoxyacetohydrazide 関連文献

2-4-(Benzyloxy)phenoxyacetohydrazideに関する追加情報

2-4-(Benzyloxy)Phenoxyacetohydrazide: A Comprehensive Overview

The compound with CAS No. 380336-87-8, commonly referred to as 2-4-(Benzyloxy)Phenoxyacetohydrazide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself is a testament to its complex structure, combining elements of benzyl groups, phenoxy groups, and hydrazide functionalities. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in greater depth.

The benzyloxy group in the molecule plays a crucial role in stabilizing the structure and enhancing its reactivity. This group contributes to the molecule's ability to participate in various chemical reactions, making it a versatile building block for more complex compounds. The phenoxy moiety further adds to the molecule's aromatic character, which is essential for its stability and potential bioactivity. Recent studies have highlighted the importance of such aromatic systems in drug design, where they often serve as key structural elements for achieving desired pharmacokinetic properties.

The hydrazide functionality at the core of this compound is another critical feature. Hydrazides are known for their ability to form stable bonds with carbonyl groups, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. In recent research, hydrazides have been explored as potential candidates for developing new classes of antibiotics and antifungal agents. The integration of this functionality into the 2-4-(Benzyloxy)Phenoxyacetohydrazide structure opens up new avenues for exploring its bioactive properties.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 2-4-(Benzyloxy)Phenoxyacetohydrazide with unprecedented accuracy. These studies have provided insights into the molecule's potential interactions with biological targets, such as enzymes and receptors. For instance, molecular docking simulations have revealed that the compound may exhibit binding affinity towards certain protein targets, suggesting its potential role in drug discovery.

In terms of synthesis, the preparation of 2-4-(Benzyloxy)Phenoxyacetohydrazide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

The applications of this compound are not limited to pharmaceuticals; it also holds promise in agrochemicals and materials science. For example, derivatives of this compound have been investigated for their potential as herbicides or fungicides. Additionally, its unique structural features make it a candidate for developing advanced materials with tailored properties.

Recent collaborative efforts between academic institutions and industry partners have further accelerated research on 2-4-(Benzyloxy)Phenoxyacetohydrazide. These collaborations have led to the development of novel synthetic routes and innovative applications for this compound. Furthermore, ongoing clinical trials are exploring its efficacy as a therapeutic agent against various diseases, including infectious diseases and cancer.

In conclusion, 2-4-(Benzyloxy)Phenoxyacetohydrazide represents a compelling example of how modern chemical research can unlock the potential of complex molecules for diverse applications. With continued advancements in synthetic methods and computational modeling, this compound is poised to make significant contributions to fields ranging from medicine to agriculture.

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